Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate

Description

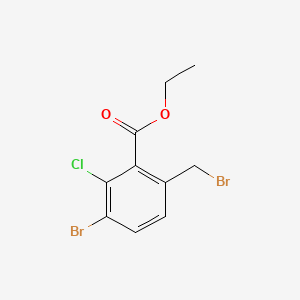

Ethyl 3-bromo-6-(bromomethyl)-2-chlorobenzoate is a halogenated benzoate ester with a complex substitution pattern on the aromatic ring. Its molecular formula is C₁₀H₉Br₂ClO₂, and its structure features a bromine atom at position 3, a chloromethyl group at position 2, and a bromomethyl group (-CH₂Br) at position 6 (Figure 1). The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry.

This compound’s reactivity is influenced by its electron-withdrawing substituents (Br, Cl) and the bromomethyl group, which can participate in nucleophilic substitution or elimination reactions. Such properties make it valuable in pharmaceutical and agrochemical research, particularly in constructing bioactive molecules or functional materials.

Properties

Molecular Formula |

C10H9Br2ClO2 |

|---|---|

Molecular Weight |

356.44 g/mol |

IUPAC Name |

ethyl 3-bromo-6-(bromomethyl)-2-chlorobenzoate |

InChI |

InChI=1S/C10H9Br2ClO2/c1-2-15-10(14)8-6(5-11)3-4-7(12)9(8)13/h3-4H,2,5H2,1H3 |

InChI Key |

CBRZPRKXFPZMRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate typically involves multiple steps. One common method includes the bromination of ethyl 2-chlorobenzoate followed by the introduction of a bromomethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in the presence of a solvent like dichloromethane or carbon tetrachloride under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of less substituted benzoates.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine-substituted benzoates, while oxidation can produce carboxylic acids.

Scientific Research Applications

Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 3-bromo-6-(bromomethyl)-2-chlorobenzoate is highlighted through comparisons with related halogenated benzoates and esters. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Observations

Substituent Effects on Reactivity The target compound’s bromomethyl group at position 6 distinguishes it from analogues like ethyl 2-bromo-3-chloro-6-fluorobenzoate , which lacks a methylene spacer. Electron-withdrawing groups (Br, Cl, CN, CF₃) in all compounds reduce electron density on the aromatic ring, directing electrophilic attacks to specific positions and stabilizing intermediates in synthesis .

Physicochemical Properties The trifluoromethyl group in ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate increases hydrophobicity, making it suitable for lipid-soluble agrochemicals . In contrast, hydroxyl and methoxy groups in ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate improve water solubility, favoring applications in polar reaction environments .

Applications in Synthesis

- Bromomethyl-substituted esters (e.g., ethyl α-(bromomethyl)acrylate) are documented precursors for cytotoxic α-methylene lactones . The bromomethyl group in the target compound may enable analogous pathways for bioactive molecule synthesis.

- Fluorinated analogues (e.g., ethyl 2-bromo-3-chloro-6-fluorobenzoate) are prioritized in drug discovery due to fluorine’s metabolic stability and bioavailability enhancement .

Contrasting Features

- Positional Isomerism : Ethyl 2-bromo-3-chloro-6-fluorobenzoate shares substitution at positions 2, 3, and 6 but replaces bromomethyl with fluorine. This alters steric and electronic profiles, affecting reaction pathways.

- Functional Group Diversity: The presence of cyano (-CN) and trifluoromethyl (-CF₃) groups in ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate introduces distinct reactivity compared to purely halogenated systems.

Biological Activity

Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate is a halogenated benzoate derivative that has garnered interest due to its potential biological activities. This compound contains multiple halogen substituents, which may enhance its reactivity and biological interactions. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Ethyl group

- Two bromine atoms

- One chlorine atom

- A benzoate moiety

The biological activity of this compound is hypothesized to involve several mechanisms due to its halogenated nature. Halogen substituents can facilitate:

- Nucleophilic substitution reactions : The bromomethyl group may react with nucleophiles, potentially altering gene expression or enzyme activity.

- Halogen bonding : The presence of bromine and chlorine can influence molecular interactions, enhancing binding affinity to biological targets.

Cytotoxicity Studies

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the cytotoxicity of related dibenzo compounds was evaluated on normal (HEK293) and cancerous (HeLa, U87) cell lines. The results demonstrated that some derivatives showed selective cytotoxicity towards cancer cells with IC50 values ranging from 97.3 µM to over 200 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10b | HeLa | 97.3 |

| 10f | HeLa | >200 |

| 10h | U87 | 205.7 |

This suggests that this compound may also possess selective cytotoxic properties, warranting further investigation.

Antibacterial Activity

Compounds similar in structure to this compound have been reported to exhibit antibacterial properties. The presence of halogens often enhances the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic processes, leading to bacterial cell death .

Case Studies

- Anticancer Activity : A study focused on the synthesis and evaluation of dibenzo derivatives found that certain compounds demonstrated significant anticancer activity in vitro. The introduction of halogen groups was crucial for their efficacy against cancer cell lines .

- Genotoxic Implications : this compound has been identified as a potential genotoxic impurity in pharmaceuticals, raising concerns about its safety profile in drug formulation. This highlights the need for thorough toxicological assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.